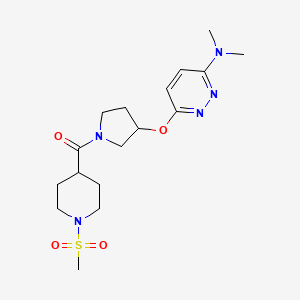
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound , due to its complex structure involving pyridazin-3-yl and piperidin-4-yl groups, is likely to be involved in intricate chemical syntheses and reactions. Studies on similar structures have led to the development of various synthetic routes and reactions, contributing to the field of organic chemistry and drug development.
For instance, research has demonstrated the synthesis of complex molecules through multistep reactions, such as the Bohlmann-Rahtz heteroannulation, which is a method used to construct pyridine rings. This approach has been applied to synthesize derivatives of sulfomycinamate, a compound related to thiopeptide antibiotics, showcasing the utility of such structures in antibiotic development (Bagley et al., 2005).
Another example is the synthesis of novel derivatives through condensation reactions, which are pivotal in creating various heterocyclic compounds with potential therapeutic applications. Such reactions have been used to create styryl derivatives and pyridazinone compounds, highlighting the versatility of pyridazin-3-yl structures in synthesizing new chemical entities with possible pharmacological properties (El-Gaby et al., 2003).
Molecular Structure and Characterization
The detailed molecular structure and characterization of compounds containing pyridazin-3-yl and piperidin-4-yl moieties are crucial for understanding their chemical properties and potential applications. Research has led to the identification of unique structural features, such as intramolecular hydrogen bonds, which can influence the chemical behavior and reactivity of such compounds. These findings are important for designing molecules with desired properties and for understanding their interactions at the molecular level (Saldías et al., 2020).
Application in Drug Development
Compounds with pyridazin-3-yl and piperidin-4-yl groups have been explored for their potential in drug development, particularly as inhibitors or antagonists for specific receptors. For instance, research into cannabinoid receptor antagonists has utilized similar structures to design potent and selective compounds, contributing to the development of new therapeutic agents (Shim et al., 2002).
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPHUNEORDDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

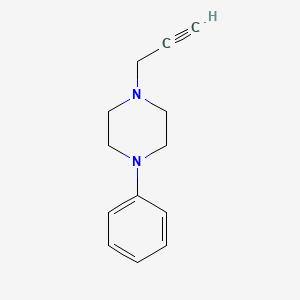
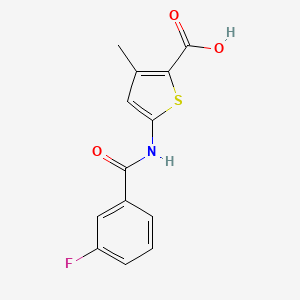


![N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2539510.png)
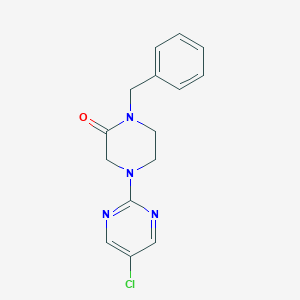

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2539513.png)
![N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2539514.png)
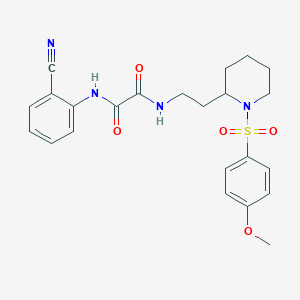
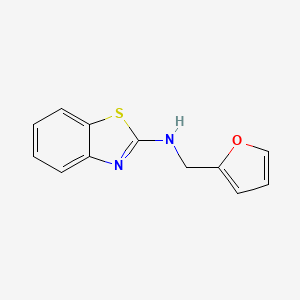
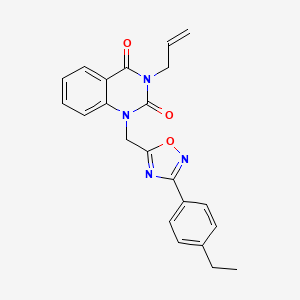
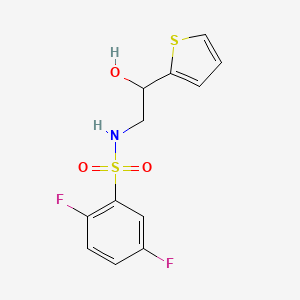
![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)